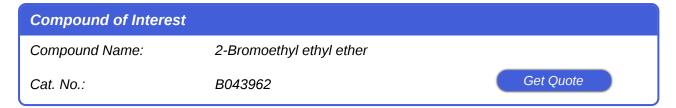


An In-depth Technical Guide to 2-Bromoethyl Ethyl Ether

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of **2-Bromoethyl ethyl ether**, a key reagent in organic synthesis. It covers its chemical identity, physicochemical properties, safety and handling protocols, and applications. A detailed, representative experimental protocol is included to illustrate its practical use, accompanied by a workflow visualization.

Chemical Identification and Properties

2-Bromoethyl ethyl ether is an organic compound valued for its role as an intermediate and alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2-ethoxyethyl group onto various substrates.[3]

Table 1: Chemical Identifiers for 2-Bromoethyl Ethyl Ether



Identifier	Value
CAS Number	592-55-2[4][5][6]
IUPAC Name	1-bromo-2-ethoxyethane[6]
Synonyms	2-Bromodiethyl ether, 2-Ethoxyethyl bromide[7] [8]
Molecular Formula	C ₄ H ₉ BrO[3][6][8]
Linear Formula	BrCH2CH2OC2H5[5]
EC Number	209-763-6[5][8]

| PubChem CID | 61141[9] |

Table 2: Physicochemical Properties of 2-Bromoethyl Ethyl Ether

Property	Value
Molecular Weight	153.02 g/mol [5][9]
Appearance	Colorless to light yellow or brown liquid[1][6]
Boiling Point	125 - 127 °C (at 1013 hPa)[4][10]
Density	1.357 g/cm³ (at 25 °C)[4][8]
Flash Point	21 °C / 69.8 °F[4][10]
Refractive Index	1.445 (at 20 °C)[8]

| Water Solubility | Slightly soluble[8][11] |

Safety and Handling

2-Bromoethyl ethyl ether is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor.[4][12] Exposure may cause skin, eye, and respiratory irritation.[12] Inhalation or absorption through the skin may lead to toxic effects.[1][9]

Table 3: GHS Hazard Information



Category	Information
Signal Word	Danger[12]
Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark)
Hazard Statements	H225: Highly flammable liquid and vapour.[4] [12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10][12] P233: Keep container tightly closed.[4][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] P403+P235: Store in a well-ventilated place. Keep cool.[4][12] |

Handling and Storage: Handle in a well-ventilated area or under a fume hood.[10] All equipment must be grounded to prevent static discharge.[10][11] Use non-sparking tools.[4][10] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[4][10][12] Keep containers tightly closed. Recommended storage is in a freezer to maintain quality.[8][10]

Table 4: Transportation Information

Regulation	Details
UN Number	UN2340[9][10]
Proper Shipping Name	2-BROMOETHYL ETHYL ETHER[10]
Hazard Class	3 (Flammable Liquid)[9][10]

| Packing Group | II (Medium Danger)[9][10] |

Applications in Organic Synthesis



The primary application of **2-bromoethyl ethyl ether** is as a versatile building block in organic synthesis.[1][13] Its bifunctional nature—an ether linkage and a reactive alkyl bromide—makes it an excellent reagent for introducing the 2-ethoxyethyl moiety into molecules.

- Alkylation Agent: The carbon-bromine bond is susceptible to nucleophilic attack, making it a
 potent alkylating agent for various nucleophiles, including alkoxides, phenoxides, amines,
 and thiolates. This is fundamental to the construction of more complex molecular
 architectures.[3]
- Protecting Group Chemistry: The 2-ethoxyethyl group can be used as a protecting group for alcohols. While less common than other ether-based protecting groups, its introduction via 2bromoethyl ethyl ether is a straightforward application of its reactivity.

Representative Experimental Protocol

This section details a representative procedure for the alkylation of a phenol using **2-bromoethyl ethyl ether**, a classic example of a Williamson ether synthesis.

Experiment: Synthesis of 1-Ethoxy-2-phenoxyethane

Principle: This synthesis involves the deprotonation of phenol by a base (sodium hydride) to form the more nucleophilic sodium phenoxide. The phenoxide then displaces the bromide ion from **2-bromoethyl ethyl ether** in an S_n2 reaction to form the desired ether product.

Materials and Equipment:

- Phenol
- 2-Bromoethyl ethyl ether
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated agueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)



- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel
- Rotary evaporator
- Standard glassware for extraction and purification

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).
 The system is flushed with dry nitrogen.
- Solvent Addition: Anhydrous THF (100 mL) is added to the flask via cannula. The suspension is cooled to 0 °C in an ice bath.
- Phenoxide Formation: A solution of phenol (1.0 equivalent) in 25 mL of anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes. The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen gas evolution ceases.
- Alkylation: A solution of 2-bromoethyl ethyl ether (1.05 equivalents) in 20 mL of anhydrous
 THF is added dropwise to the reaction mixture at room temperature.
- Reaction Monitoring: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
- Quenching: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
- Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer
 is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined
 organic layers are washed with water, followed by brine.



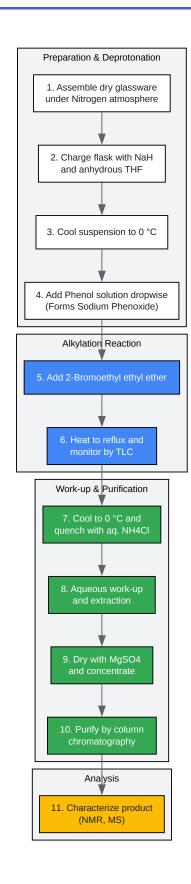
- Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 1-ethoxy-2-phenoxyethane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.





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Caption: Workflow for the synthesis of 1-Ethoxy-2-phenoxyethane.



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